REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[OH:10].C([O-])([O-])=O.[K+].[K+].[F:17][CH:18]([F:25])[CH2:19]OS(C)(=O)=O>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][CH2:19][CH:18]([F:25])[F:17] |f:1.2.3|
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Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=CC(=C1)Cl)Cl)O
|
Name
|
|
Quantity
|
16.53 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
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FC(COS(=O)(=O)C)F
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
The DMF was then evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in EtOAc (300 ml)
|
Type
|
WASH
|
Details
|
This solution was washed two times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The remaining crude product was purified by chromatography (silica gel; hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)Cl)OCC(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |